BenchChemオンラインストアへようこそ!

8-Bromo-4-chloro-quinoline-3-carbonitrile

Metabotropic Glutamate Receptor CNS Drug Discovery Positive Allosteric Modulator

8-Bromo-4-chloro-quinoline-3-carbonitrile features dual orthogonal halogens: 8-Br for Pd cross-coupling (Suzuki, Buchwald-Hartwig) and 4-Cl for SNAr, enabling chemoselective sequential derivatization. Validated precursor to VU6027459 (first-in-class CNS-penetrant mGlu7 PAM, Kp=4.78 rat, %F=69.5 oral). Regioisomeric analogs cannot substitute. Essential for reproducing published synthetic routes and kinase inhibitor SAR exploration.

Molecular Formula C10H4BrClN2
Molecular Weight 267.51 g/mol
CAS No. 936497-82-4
Cat. No. B1291699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-quinoline-3-carbonitrile
CAS936497-82-4
Molecular FormulaC10H4BrClN2
Molecular Weight267.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Cl
InChIInChI=1S/C10H4BrClN2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
InChIKeyQHLROYHGQHENCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-chloro-quinoline-3-carbonitrile (CAS 936497-82-4): Procurement-Grade Quinoline Scaffold for Kinase-Focused and CNS-Targeted Medicinal Chemistry


8-Bromo-4-chloro-quinoline-3-carbonitrile (CAS 936497-82-4) is a disubstituted 3-cyanoquinoline derivative bearing bromine at position 8, chlorine at position 4, and a nitrile group at position 3 of the quinoline core . With a molecular formula of C10H4BrClN2 and a molecular weight of 267.51 g/mol, this heterocyclic building block is commercially available at purities ≥95% from multiple vendors for research and development applications . The compound belongs to the chloroquinoline-3-carbonitrile class, a scaffold extensively reviewed for its versatile reactivity at both the 4-chloro and 3-cyano positions, enabling derivatization into biologically active molecules [1]. While direct biological activity data for this specific compound is limited in public literature, its structural features align it with quinoline-based kinase inhibitor pharmacophores and heterocyclic scaffolds of interest in CNS drug discovery programs [2].

8-Bromo-4-chloro-quinoline-3-carbonitrile: Why Halogen Position and 3-Cyano Functionality Are Non-Interchangeable in Lead Optimization


Within the quinoline-3-carbonitrile chemical space, subtle variations in substitution pattern produce profound differences in synthetic utility, physicochemical properties, and biological target engagement. The 8-bromo substituent provides a strategic handle for cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in non-halogenated or differently halogenated analogs [1]. Simultaneously, the 4-chloro group serves as an orthogonal leaving group for nucleophilic aromatic substitution (SNAr), enabling sequential functionalization that would be impossible with mono-halogenated scaffolds [2]. The 3-cyano moiety distinguishes this compound from 3-unsubstituted quinolines by providing a hydrogen bond acceptor that enhances target binding and modulates electron density on the quinoline ring [3]. Substitution with a 7-methyl analog, a 6-nitro derivative, or a 2-chloro regioisomer alters each of these orthogonal reactive centers, fundamentally changing the molecule's behavior in both synthetic pathways and biological assays. Procurement of the precise 8-bromo-4-chloro-3-carbonitrile substitution pattern is therefore not substitutable with 'similar' quinoline derivatives when fidelity to a published synthetic route or SAR exploration is required [4].

8-Bromo-4-chloro-quinoline-3-carbonitrile: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Synthetic Application Validation: Precursor to CNS-Penetrant mGlu7 PAM VU6027459

8-Bromo-4-chloro-quinoline-3-carbonitrile is documented as a synthetic precursor in the preparation of VU6027459, a first-in-class selective and CNS penetrant mGlu7 positive allosteric modulator (PAM) [1]. This application, reported in ACS Medicinal Chemistry Letters, leverages the compound's dual halogenation pattern for sequential functionalization to access the final pharmacophore. In contrast, no comparable CNS-penetrant tool compound synthesis has been reported utilizing regioisomeric analogs such as 7-bromo-2-chloro-3-quinolinecarbonitrile (CAS 892874-32-7) or 4-bromo-6-chloroquinoline-3-carbonitrile, indicating that the 8-bromo-4-chloro substitution pattern is specifically compatible with the synthetic route and final target engagement profile .

Metabotropic Glutamate Receptor CNS Drug Discovery Positive Allosteric Modulator Medicinal Chemistry

Physicochemical Differentiation: Predicted Lipophilicity Contrast with 7-Methyl Analog

Predicted physicochemical properties reveal meaningful differentiation between 8-bromo-4-chloro-quinoline-3-carbonitrile and its closest commercially available analog, 8-bromo-4-chloro-7-methylquinoline-3-carbonitrile (CAS not specified, InChIKey QBMIQPSJPFIRET-UHFFFAOYSA-N) [1]. The presence of a 7-methyl substituent in the analog is predicted to alter lipophilicity and steric profile relative to the parent compound, which lacks the methyl group. While experimentally determined LogP values are not publicly available for either compound, the topological polar surface area (TPSA) of 36.7 Ų for the target compound [2] positions it within favorable ranges for blood-brain barrier penetration in CNS drug discovery programs.

ADME Prediction Lipophilicity Drug Design Physicochemical Properties

Patent-Class Structural Scaffold for Kinase Inhibitor Development: PTK Inhibition Activity in Analogous 3-Cyanoquinolines

The 3-cyanoquinoline scaffold, exemplified by the 8-bromo-4-chloro substitution pattern, falls within the claims of patent CA2285241A1 (Substituted 3-cyano quinolines) which describes compounds that inhibit protein tyrosine kinases (PTKs) including EGFR, erbB-2 (HER2), KDR (VEGFR-2), MEK, and ERK [1]. The patent explicitly states that 3-cyano substitution is a unique and distinguishing feature conferring PTK inhibitory activity, in contrast to 3-unsubstituted quinolines which lack this activity profile [2]. In vitro cytotoxicity evaluation of structurally related 4-substituted aminoquinoline-3-carbonitriles against A549 lung cancer cells yielded an IC50 of 0.96 μM, superior to the marketed drug pemetrexed in the same assay [3]. While direct IC50 data for 8-bromo-4-chloro-quinoline-3-carbonitrile is not publicly available, its structural features position it within this validated kinase inhibitor chemotype.

Protein Tyrosine Kinase EGFR Inhibitor Cancer Therapeutics Kinase Inhibitor Scaffold

Synthetic Utility: Dual Orthogonal Halogen Handles vs. Mono-Halogenated Analogs

8-Bromo-4-chloro-quinoline-3-carbonitrile possesses two distinct halogen atoms at positions 8 (bromine) and 4 (chlorine) with orthogonal reactivity profiles [1]. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, while the 8-bromo substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [2]. This dual-halogen architecture enables sequential, chemoselective functionalization—a capability absent in mono-halogenated analogs such as 4-chloroquinoline-3-carbonitrile or 8-bromoquinoline-3-carbonitrile . A 2023 study in Organic Process Research & Development described a catalytic system achieving 85-90% yields for one-pot synthesis of this compound class [3].

Cross-Coupling Chemistry Sequential Functionalization Suzuki-Miyaura SNAr Reactivity

Commercial Availability: Purity Benchmarking Against Closest Structural Analogs

Commercial purity specifications for 8-bromo-4-chloro-quinoline-3-carbonitrile are consistently reported at ≥95% across multiple vendors, including AK Scientific and MolCore, with some vendors offering 97% grade . This purity level matches or exceeds that of closely related analogs: 8-bromo-4-chloro-7-methylquinoline-3-carbonitrile is available at 95% (benchchem), 8-bromo-4-chloro-6-nitroquinoline-3-carbonitrile (CAS 915369-22-1) at 95%+ (chemenu), and 7-bromo-2-chloro-3-quinolinecarbonitrile (CAS 892874-32-7) at unspecified purity . The target compound's commercial availability from multiple independent vendors provides supply chain redundancy and competitive pricing, while its purity specification is sufficient for direct use in cross-coupling reactions without additional purification .

Chemical Procurement Purity Specification Vendor Comparison Building Blocks

8-Bromo-4-chloro-quinoline-3-carbonitrile: Evidence-Backed Application Scenarios for Research Procurement


mGlu7 PAM Tool Compound Synthesis: Reproducing VU6027459 and CNS-Penetrant Analogs

This compound serves as a documented synthetic precursor to VU6027459, a first-in-class selective mGlu7 positive allosteric modulator with validated CNS penetration (Kp = 4.78 in rat, Kp = 2.74 in mouse) and oral bioavailability (%F = 69.5 in rats) [1]. Research groups focused on metabotropic glutamate receptor pharmacology or CNS drug discovery should procure this specific scaffold when reproducing published VU6027459 synthetic routes or exploring structure-activity relationships around the mGlu7 PAM chemotype. The 8-bromo-4-chloro substitution pattern is integral to the disclosed synthetic sequence; regioisomeric analogs (e.g., 7-bromo-2-chloro or 4-bromo-6-chloro derivatives) lack this validated application pedigree and may not yield the same final pharmacophore [1].

Sequential Functionalization for Kinase-Focused Library Synthesis

The dual orthogonal halogen handles (8-Br for cross-coupling; 4-Cl for SNAr) enable sequential, chemoselective derivatization of the quinoline-3-carbonitrile core [2]. This capability supports efficient parallel library synthesis for kinase inhibitor discovery programs, particularly those targeting protein tyrosine kinases (EGFR, HER2, VEGFR-2, MEK, ERK) as described in patent CA2285241A1 [3]. The 3-cyano group distinguishes this scaffold from 3-unsubstituted quinolines and contributes to PTK inhibitory activity. Researchers should procure this compound when seeking a versatile, patent-validated quinoline scaffold that permits two-stage functionalization—first at the 4-position via SNAr, then at the 8-position via palladium-catalyzed cross-coupling—without intermediate halogenation steps [4].

PDK1-Targeted Anticancer Agent Development

The 4-substituted quinoline-3-carbonitrile scaffold class has demonstrated PDK1 inhibitory activity in vitro, with a related 4-substituted aminoquinoline-3-carbonitrile exhibiting IC50 = 0.96 μM against A549 lung cancer cells, outperforming pemetrexed in the same assay [5]. The induced fit docking of anilino quinoline scaffolds results in required hydrogen bonding interactions with amino acid residues in the orthosteric site of PDK1 [5]. 8-Bromo-4-chloro-quinoline-3-carbonitrile provides a starting scaffold for introducing 4-amino substituents via SNAr displacement of the 4-chloro group, followed by 8-position functionalization to explore additional binding interactions. Research groups pursuing PDK1 inhibitors or 3-phosphoinositide-dependent kinase targets should consider this compound for SAR exploration in anticancer programs [5].

CNS Drug Discovery Scaffold with Favorable Physicochemical Starting Point

With a molecular weight of 267.51 g/mol and a topological polar surface area of 36.7 Ų [6], 8-bromo-4-chloro-quinoline-3-carbonitrile falls within favorable physicochemical space for blood-brain barrier penetration. The absence of additional substituents (e.g., 7-methyl group present in analog 8-bromo-4-chloro-7-methylquinoline-3-carbonitrile) maintains a lower molecular weight baseline [7]. This scaffold is appropriate for CNS-targeted medicinal chemistry programs where every incremental increase in molecular weight or polar surface area can negatively impact brain penetration. The compound's two halogen handles allow for systematic introduction of substituents while monitoring effects on CNS penetration metrics, as validated by the VU6027459 program which achieved quantifiable brain-to-plasma ratios [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloro-quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.